

Advanced Synthesis Architectures for Substituted Pyridazin-3-ol Scaffolds

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Compound of Interest

Compound Name: 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol

CAS No.: 1866404-26-3

Cat. No.: B1480293

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Executive Summary

The pyridazin-3-ol core (often isolated as its tautomer, pyridazin-3(2H)-one) represents a privileged scaffold in medicinal chemistry, serving as a pharmacophore in cardiotonic agents (e.g., Levosimendan), COX-2 inhibitors, and PDE4 antagonists. Traditional synthesis via hydrazine condensation with

-keto acids often suffers from poor regioselectivity and harsh conditions.

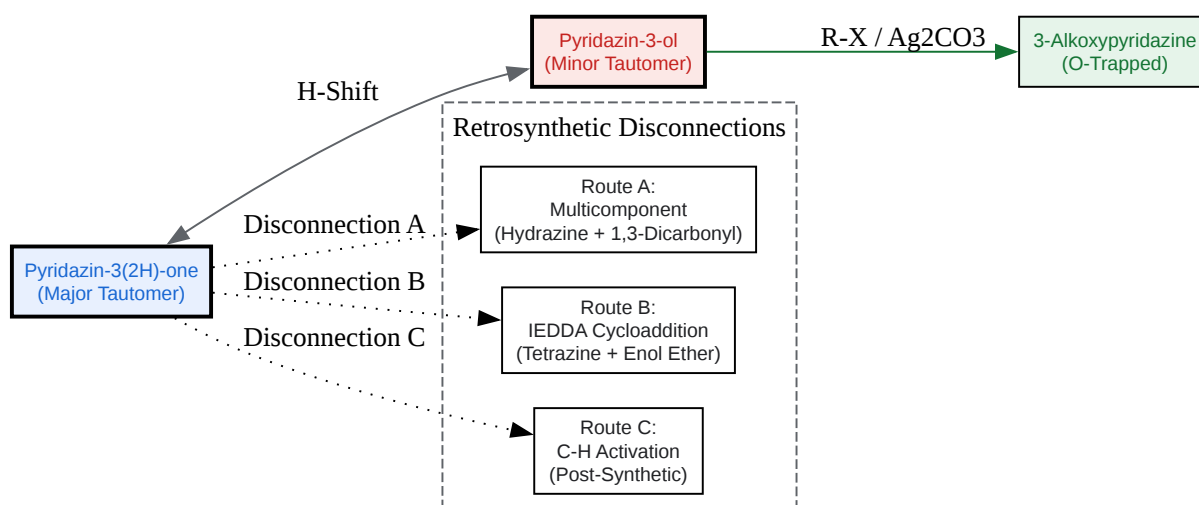
This technical guide delineates three novel, high-fidelity synthesis routes that overcome these historical limitations. We move beyond standard cyclocondensation to explore Inverse Electron Demand Diels-Alder (IEDDA) methodologies, Multicomponent Reactions (MCRs) in ionic liquids, and Late-Stage C-H Functionalization.

Part 1: The Tautomeric Paradigm & Retrosynthetic Logic

Before detailing synthesis, it is critical to address the structural identity of the target. The pyridazin-3-ol species exists in dynamic equilibrium with pyridazin-3(2H)-one.

- The Reality: In solution and solid state, the oxo-form (lactam) predominates.
- The Nomenclature: While often referred to as "pyridazinols" in older literature, modern protocols target the "pyridazinone" nucleus.
- Trapping the -ol: To isolate the O-isomer, the oxygen must be trapped via alkylation (using Ag salts) or acylation.

Visualization: Tautomerism and Strategic Disconnections



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Figure 1: Tautomeric equilibrium between the lactam and lactim forms, mapped to the three retrosynthetic strategies discussed in this guide.

Part 2: Route A — Regioselective Multicomponent Synthesis (Green Chemistry)

The Innovation: Traditional Paal-Knorr synthesis requires pre-formed 1,4-dicarbonyls, which are unstable. The novel approach utilizes a one-pot, three-component reaction involving 1,3-dicarbonyls,

-halo ketones (or equivalents), and hydrazines, often catalyzed by ionic liquids or ultrasound to enforce regiocontrol.

Mechanistic Insight

By using an ionic liquid catalyst like [bmim]Br-AlCl₃

, the carbonyl groups are activated selectively. The hydrazine attacks the most electrophilic carbonyl first, dictated by the steric environment of the ionic liquid cage, solving the regioselectivity issue inherent in thermal condensation.

Experimental Protocol: Ultrasound-Promoted Synthesis

Reagents:

- Aryl hydrazine hydrochloride (1.0 equiv)
- 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)
- Substituted benzaldehyde (1.0 equiv)
- Catalyst: [bmim]Br-AlCl₃

(10 mol%)

Workflow:

- Charge: In a 50 mL flask, combine the aryl hydrazine, 1,3-dicarbonyl, and aldehyde.
- Catalyze: Add 10 mol% [bmim]Br-AlCl₃

- Irradiate: Place the flask in an ultrasonic cleaner (40 kHz) at 60°C.
- Monitor: Sonication typically completes the reaction in 15–30 minutes (monitor via TLC, 30% EtOAc/Hexane).
- Quench: Pour the mixture into crushed ice. The solid product precipitates immediately.
- Purify: Recrystallize from ethanol. No column chromatography is usually required.

Validation Point: The absence of intermediate hydrazone peaks in

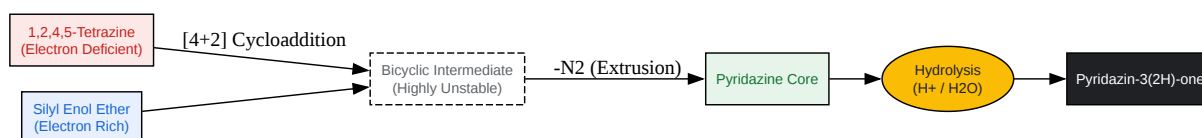
¹H NMR confirms cyclization.

Part 3: Route B — Inverse Electron Demand Diels-Alder (IEDDA)

The Innovation: This is a "constructive" route. Instead of condensing a linear chain, we build the ring via a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (enol ether or ketene acetal).

Why use this? It allows for the introduction of sensitive substituents that would not survive the acidic conditions of Route A. It is particularly powerful for 3,6-disubstituted pyridazines which can be hydrolyzed to pyridazinones.

Pathway Visualization



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Figure 2: The IEDDA cascade. The extrusion of nitrogen gas drives the reaction thermodynamically, making it irreversible.

- Substrate: 2-Methylpyridazin-3(2H)-one
- Coupling Partner: Aryl boronic acid (1.5 equiv)
- Catalyst: Pd(OAc)
(5 mol%)
- Ligand: XPhos or PPh
(10 mol%)
- Oxidant: Ag
CO
(2.0 equiv) - Crucial for re-oxidizing Pd(0) to Pd(II) in C-H activation cycles.

Workflow:

- Inert Setup: Flame-dry a Schlenk tube and cycle with Argon 3 times.
- Addition: Add pyridazinone, boronic acid, Pd(OAc)
, and Ag
CO
.
- Solvent: Add anhydrous 1,4-Dioxane/DMA (4:1 ratio).
- Reaction: Seal and heat to 110°C for 18 hours.
- Filtration: Filter through a Celite pad to remove silver residues.
- Purification: Flash chromatography (EtOAc/Hexane gradient).

Self-Validating Check: If the reaction turns black immediately (precipitation of Pd black), the ligand concentration is too low or the oxidant is inactive. The mixture should remain a dark suspension, not a mirror.

Part 5: Comparative Analysis of Routes

Feature	Route A: MCR (Ionic Liquid)	Route B: IEDDA	Route C: C-H Activation
Primary Utility	High-throughput library generation	Constructing highly substituted/sensitive cores	Diversifying existing drug leads
Regioselectivity	Good (Sterically controlled)	Excellent (Electronic control)	Excellent (Directing-group controlled)
Scalability	High (kg scale possible)	Low to Medium (Tetrazine cost)	Medium (Catalyst cost)
Atom Economy	High	Low (Loss of N and leaving groups)	High
Key Limitation	Limited to available aldehydes/dicarbonyls	Multi-step precursor synthesis	Requires optimization for each position

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